Tert-butyl (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)carbamate Tert-butyl (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 2097975-89-6
VCID: VC3131778
InChI: InChI=1S/C14H22N2O3/c1-9-5-6-12(18-9)10-7-15-8-11(10)16-13(17)19-14(2,3)4/h5-6,10-11,15H,7-8H2,1-4H3,(H,16,17)
SMILES: CC1=CC=C(O1)C2CNCC2NC(=O)OC(C)(C)C
Molecular Formula: C14H22N2O3
Molecular Weight: 266.34 g/mol

Tert-butyl (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)carbamate

CAS No.: 2097975-89-6

Cat. No.: VC3131778

Molecular Formula: C14H22N2O3

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)carbamate - 2097975-89-6

Specification

CAS No. 2097975-89-6
Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
IUPAC Name tert-butyl N-[4-(5-methylfuran-2-yl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C14H22N2O3/c1-9-5-6-12(18-9)10-7-15-8-11(10)16-13(17)19-14(2,3)4/h5-6,10-11,15H,7-8H2,1-4H3,(H,16,17)
Standard InChI Key GIKDBHULHZGVOK-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2CNCC2NC(=O)OC(C)(C)C
Canonical SMILES CC1=CC=C(O1)C2CNCC2NC(=O)OC(C)(C)C

Introduction

Structural Properties and Chemical Characteristics

Molecular Structure

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC₁₄H₂₀N₂O₃Derived from chemical structure
Molecular WeightApproximately 264.32 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar tert-butyl carbamates
SolubilitySoluble in organic solvents (dichloromethane, methanol); limited water solubilityBased on structural features and similar compounds
Storage ConditionsRefrigerated (2-8°C), protected from lightCommon for tert-butyl carbamate derivatives
LogPApproximately 2.5-3.0Estimated based on structural components

Similar to other tert-butyl carbamate compounds, this compound is likely stable under normal laboratory conditions but sensitive to strong acids which can cleave the Boc protecting group.

Synthesis and Preparation Methods

Key Intermediates and Reaction Conditions

Based on synthetic strategies for similar compounds, key intermediates might include:

Table 2: Potential Key Intermediates in the Synthesis of Tert-butyl (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)carbamate

IntermediateRole in SynthesisReaction Conditions
Appropriately functionalized pyrrolidineCore structureVarious depending on source
5-Methylfuran-2-boronic acid or equivalentSource of furan moietyTypically used in Suzuki-Miyaura coupling
Di-tert-butyl dicarbonate (Boc₂O)Source of carbamate protecting groupBasic conditions, typically with triethylamine or DIEA
Potential catalyst systemsFacilitate C-C bond formationPd(0) or Pd(II) catalysts with appropriate ligands

Chemoenzymatic methods could potentially achieve high stereoselectivity (>99% ee) as demonstrated for related compounds . The potential for scale-up would make such approaches industrially relevant, especially if they avoid toxic reagents and harsh conditions.

Pharmacological and Biological Applications

Structural FeaturePotential Contribution to ActivityBased on Analog Evidence
Pyrrolidine coreProvides conformational rigidity and potential for H-bond interactionsSimilar heterocyclic amines in various bioactive compounds
Furan ringMay engage in π-stacking interactions with aromatic residues in target proteinsHeterocyclic ring systems common in pharmaceutical agents
Methyl substituent on furanMay enhance lipophilicity and fine-tune receptor interactionsSmall alkyl substituents often optimize pharmacokinetic properties
Boc protecting groupTypically removed to reveal free amine in final bioactive compoundsCommon protecting group in pharmaceutical intermediates

Analytical Characterization

Spectroscopic Methods

Characterization of Tert-butyl (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)carbamate would typically employ multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy would reveal distinct signals:

    • ¹H NMR would show characteristic signals for the tert-butyl group (singlet around δ 1.4-1.5 ppm), furan protons (typically δ 5.9-6.3 ppm), pyrrolidine protons, and N-H proton

    • ¹³C NMR would show carbons from the tert-butyl group, carbonyl carbon (around δ 155-156 ppm), and carbons from the heterocyclic rings

  • Mass Spectrometry would confirm the molecular weight (approximately 264.32 g/mol) and provide fragmentation patterns characteristic of the structural elements.

  • Infrared Spectroscopy would show characteristic bands for the carbamate C=O stretching (approximately 1690-1710 cm⁻¹) and N-H stretching.

These analytical profiles would be comparable to those of related compounds like tert-butyl N-[1-[2-benzylsulfonyl-8-[tert-butoxycarbonyl(methyl)amino]-6-fluoro-9H-pyrimido[4,5-b]indol-4-yl]pyrrolidin-3-yl]-N-methyl-carbamate, which has been characterized by LCMS and NMR spectroscopy .

Chromatographic Methods

For purity analysis and isolation, chromatographic methods would be essential:

  • High-Performance Liquid Chromatography (HPLC) with UV detection would be useful for determining purity and for separating stereoisomers if present.

  • Chiral chromatography would be necessary for resolving and quantifying enantiomeric purity, especially important if the compound is intended for pharmaceutical applications.

  • Liquid Chromatography-Mass Spectrometry (LCMS) could provide retention time data and mass spectral confirmation, similar to the LCMS data reported for related compounds (RT = 3.78 min for a related tert-butyl carbamate compound) .

Comparison with Related Compounds

Tert-butyl (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)carbamate shares structural similarities with several compounds documented in the literature, allowing for comparative analysis:

Table 4: Comparison with Structurally Related Compounds

CompoundStructural SimilaritiesStructural DifferencesPotential Implications
tert-butyl N-(5-bromofuran-2-yl)carbamateContains furan ring with substituent at position 5; tert-butyl carbamate groupLacks pyrrolidine ring; has bromo instead of methyl substituentDifferent reactivity of bromo vs. methyl group; different spatial arrangement
tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamateContains heterocyclic ring with tert-butyl carbamate groupPiperidine vs. pyrrolidine ring; methyl directly on ring vs. furan substituentDifferent ring size affects conformation and potentially biological activity
tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamateContains pyrrolidine ring with tert-butyl carbamate groupHas N-methyl on carbamate; lacks furan substituentMethylation of carbamate nitrogen affects hydrogen bonding capabilities
tert-butyl N-[1-[2-benzylsulfonyl-8-[tert-butoxycarbonyl(methyl)amino]-6-fluoro-9H-pyrimido[4,5-b]indol-4-yl]pyrrolidin-3-yl]-N-methyl-carbamateContains pyrrolidine ring with tert-butyl carbamate groupMore complex structure with additional heterocyclic componentsDemonstrates incorporation of pyrrolidine-carbamate motif in complex molecules

Future Research Directions

Research on Tert-butyl (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)carbamate could advance in several directions:

  • Development of efficient stereoselective synthetic routes, potentially employing chemoenzymatic methods similar to those reported for related compounds.

  • Exploration of the compound as a building block for medicinal chemistry, particularly in the development of orexin receptor antagonists or IRAK4 inhibitors, areas where similar structural motifs have shown promise.

  • Investigation of structure-activity relationships through systematic modification of the basic scaffold, including variation of the substituents on the furan ring and exploration of different stereochemical configurations.

  • Environmental and safety assessment of synthetic routes, aiming to develop greener processes with minimal use of toxic reagents and hazardous reaction conditions.

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